4-(Piperidin-1-yl)butanoic acid hydrochloride is a chemical compound characterized by its molecular formula and a molecular weight of approximately . This compound is classified as a piperidine derivative, which is a cyclic amine that plays a significant role in medicinal chemistry due to its structural properties and biological activity. The compound is primarily utilized in pharmaceutical research, particularly in the development of drugs targeting various neurological and metabolic disorders.
The compound can be sourced from various chemical suppliers and databases, including Sigma-Aldrich and PubChem, where it is cataloged with detailed information regarding its synthesis, properties, and applications. It falls under the category of organic compounds, specifically within the realm of amino acids and their derivatives, reflecting its potential utility in biological research and drug development.
The synthesis of 4-(Piperidin-1-yl)butanoic acid hydrochloride typically involves the reaction between piperidine and butanoic acid. This reaction is facilitated by the presence of hydrochloric acid, which helps in forming the hydrochloride salt of the compound.
The molecular structure of 4-(Piperidin-1-yl)butanoic acid hydrochloride features a piperidine ring attached to a butanoic acid chain. The presence of the hydrochloride group enhances solubility in water.
4-(Piperidin-1-yl)butanoic acid hydrochloride can undergo several chemical reactions:
Common reagents for these reactions include:
The reactions are typically carried out under controlled temperatures to ensure specificity and yield.
The mechanism of action for 4-(Piperidin-1-yl)butanoic acid hydrochloride involves its interaction with specific receptors or enzymes within biological systems. It may modulate enzyme activity or receptor binding, influencing various cellular processes such as signal transduction pathways.
Relevant data includes:
4-(Piperidin-1-yl)butanoic acid hydrochloride has several scientific applications:
The synthesis of 4-(piperidin-1-yl)butanoic acid hydrochloride employs strategic bond formation between the piperidine nitrogen and the butanoic acid chain, typically achieved through nucleophilic substitution or reductive amination protocols. One established route involves the direct alkylation of piperidine with ethyl 4-bromobutyrate under basic conditions, followed by acidic hydrolysis of the ester intermediate to yield the free carboxylic acid. Subsequent treatment with hydrochloric acid affords the hydrochloride salt [1]. This method benefits from readily available starting materials but faces limitations in regioselectivity when unsymmetrical substrates are employed, potentially generating quaternary ammonium byproducts [8].
Alternative pathways leverage advanced catalytic systems to improve efficiency and selectivity. Ruthenium-catalyzed reductive amination represents a significant advancement, where γ-keto acids or esters undergo condensation with piperidine in the presence of a ruthenium catalyst (e.g., Ru₃(CO)₁₂) and a silane reductant (tetramethyldisiloxane, TMDS). This method efficiently reduces the intermediate imine or enamine directly to the tertiary amine conjugate, achieving yields exceeding 80% under optimized conditions (40°C, THF solvent) [4]. Crucially, this methodology preserves stereochemistry when chiral piperidines are used and tolerates various functional groups, including esters, alcohols, and protected amines, enabling the synthesis of structurally diverse analogs [4] [8].
Table 1: Synthetic Methods for 4-(Piperidin-1-yl)butanoic Acid Conjugates
Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
---|---|---|---|---|
Direct Alkylation | Ethyl 4-bromobutyrate, Piperidine, Base (e.g., K₂CO₃), followed by hydrolysis & HCl salt formation | Simple, scalable, readily available starting materials | Potential for over-alkylation (quaternary salts), moderate regioselectivity | 50-75% |
Reductive Amination | 4-Oxobutanoate ester, Piperidine, Ru₃(CO)₁₂ (3-5 mol%), TMDS (4-8 eq.), THF, 40°C, then hydrolysis & HCl salt formation | High functional group tolerance, preserves chirality, good yields | Requires specialized catalyst, post-reduction purification challenges (ruthenium removal needed) | 70-85% |
Amide Reduction | 4-(Piperidin-1-yl)butanamide, LiAlH₄ or BH₃·THF, then oxidation & HCl salt formation | Applicable to readily available amide precursors | Harsh reducing conditions, lower selectivity, multiple steps | 40-65% |
Modern chemoenzymatic approaches offer stereoselective access to complex piperidine scaffolds. Hydroxylation of pipecolic acid derivatives using engineered enzymes, followed by Boc-protection and decarboxylative functionalization, provides enantiomerically enriched piperidine building blocks [5]. These can then be conjugated to the butanoic acid moiety using classical peptide coupling agents (e.g., EDC/HOBt) or via multi-step alkylation sequences, enabling the synthesis of chiral analogs of the target structure for structure-activity relationship (SAR) studies [5] [8].
The formation of the critical C-N bond between piperidine and the butanoic acid precursor relies heavily on optimizing alkylation conditions. Key parameters include stoichiometry, temperature, solvent polarity, and base selection to maximize the yield of the desired tertiary amine while minimizing dialkylation or O-alkylation side products. Employing a slight excess of piperidine (1.2-1.5 equivalents) relative to the alkyl halide (e.g., ethyl 4-bromobutyrate) in polar aprotic solvents like acetonitrile or DMF at 60-80°C drives the reaction towards monoalkylation [1] [8]. The addition of inorganic bases such as potassium carbonate or cesium carbonate facilitates acid scavenging but requires careful moisture control to prevent hydrolysis of the ester intermediate. Phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) significantly accelerates the reaction under milder conditions (40-50°C) by enhancing interfacial contact between reactants [8].
Cyclization strategies are vital for constructing substituted piperidine rings incorporated into the target molecule. Palladium-catalyzed hydrogenation emerges as a powerful tool for diastereoselective piperidine synthesis. For instance, hydrogenation of fluorinated pyridines using Pd/C or Rh catalysts under mild pressure (2-5 bar H₂) yields all-cis-fluorinated piperidines with high selectivity [2]. This method is particularly valuable for synthesizing analogs like 4-(3-fluoropiperidin-1-yl)butanoic acid hydrochloride, where the fluorine atom influences lipophilicity and metabolic stability. The axial preference of fluorine substituents observed in many hydrogenated products impacts the conformational flexibility of the piperidine ring in the final conjugate [2] [4].
Table 2: Optimization Strategies for Key Reactions in Intermediate Synthesis
Reaction Type | Optimization Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|---|
Piperidine Alkylation | Stoichiometry (Piperidine : Alkyl Halide) | 1.2 - 1.5 : 1 | Minimizes dialkylated byproduct (<5%) |
Base | K₂CO₃ or Cs₂CO₃ | Effective acid scavenger without promoting ester hydrolysis | |
Solvent | Acetonitrile or DMF | Enhances nucleophilicity of piperidine | |
Catalyst | Tetrabutylammonium bromide (PTC) | Increases reaction rate, lowers temperature (40-50°C) | |
Reductive Amination | Catalyst Loading | Ru₃(CO)₁₂ (3-5 mol%) | Balances cost and efficiency; <3% gives incomplete reduction |
Reductant Equivalents | TMDS (4-8 eq.) | Ensures complete reduction; lower equivalents lead to intermediates | |
Temperature | 40°C | Prevents decomposition of Fmoc/ester groups | |
Pyridine Hydrogenation | Catalyst | Pd/C (5-10 wt%) or Rh complexes | High diastereoselectivity for cis-fluoropiperidines |
Pressure | 2-5 bar H₂ | Ensures complete conversion without over-reduction | |
Additives | Triethylamine (for hydroxyl group retention) | Prevents dehydroxylation side reactions |
Downstream functionalization of the butanoic acid chain often employs radical cross-coupling methodologies. Following enzymatic hydroxylation of piperidine precursors, intermediates protected with Boc groups undergo decarboxylative radical reactions. These transformations, mediated by metallophotoredox catalysts or silane reductants, enable the introduction of diverse alkyl, aryl, or heteroaryl groups at specific positions on the piperidine ring before conjugation to the butanoic acid moiety [5]. This approach facilitates the synthesis of highly functionalized analogs like 4-(4-arylpiperidin-1-yl)butanoic acid hydrochlorides, expanding the chemical space for biological evaluation [5] [8].
Converting the free base 4-(piperidin-1-yl)butanoic acid into its hydrochloride salt profoundly impacts its physicochemical properties, primarily enhancing aqueous solubility—a critical determinant for oral bioavailability. The protonation of the basic piperidine nitrogen (pKa typically 9-10) by hydrochloric acid forms a highly water-soluble ionic compound. This transformation leverages the pKa rule, which stipulates that a significant pKa difference (>3 units) between the base (piperidine nitrogen) and the conjugate acid of the counterion (HCl, pKa ≈ -7) ensures stable salt formation [3]. The hydrochloride salt often exhibits solubility orders of magnitude higher than the free base, particularly in gastric fluid (pH ~1.2), promoting rapid dissolution and absorption [3] [9].
Beyond solubility, hydrochloride salt formation significantly influences solid-state properties crucial for formulation stability and processing:
A critical challenge with hydrochloride salts is the potential for disproportionation in suspension formulations or in the gastrointestinal microenvironment. This occurs when the salt dissociates and the free base precipitates due to local pH shifts, reducing bioavailability. Strategies to mitigate this include:
Table 3: Impact of Hydrochloride Salt Formation on Key Properties
Property | Free Base | Hydrochloride Salt | Biological/Formulation Consequence |
---|---|---|---|
Aqueous Solubility | Low (often <1 mg/mL) | High (often >50 mg/mL) | Enhanced dissolution rate and extent in GI tract, improved oral absorption |
Melting Point | Moderate (e.g., 64°C for NBI-75043 free base) | Elevated (e.g., >150°C typical) | Improved thermal stability during manufacturing (e.g., melt extrusion) |
Hygroscopicity | Variable, often low | Moderate (requires controlled humidity storage) | Risk of hydrate formation or hydrolysis if not properly packaged; mitigated by excipients like silica gel desiccants |
Lipophilicity (log P) | Higher | Lower (ionized form) | Reduced passive diffusion but enhanced solubility compensates; flux can be modulated (e.g., ibuprofen ethylenediamine salt flux 15.31 μg·cm⁻¹·h⁻¹ vs sodium salt 3.09) [3] |
Stability Against Disproportionation | N/A | Requires microenvironmental pH control or stabilizers | Critical for suspension formulations; uncontrolled precipitation reduces bioavailability |
The hydrochloride salt form can also modulate lipophilicity and membrane permeability. While ionization decreases log P (octanol/water partition coefficient), the overall effect on absorption is often positive due to the solubility increase. In some cases, hydrophobic counterions can increase lipophilicity for specific applications, but hydrochloride remains preferred for its ability to balance solubility and acceptable permeability, particularly for BCS Class II/IV compounds [3] [9]. For instance, structural analogs like 1-substituted-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine hydrochlorides demonstrated significantly reduced food intake in rats after parenteral administration, attributed to enhanced systemic exposure facilitated by the salt form [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: